molecular formula C13H10F3N B12521142 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B12521142
M. Wt: 237.22 g/mol
InChI Key: KEIHSKONMVSODA-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position of the pyridine ring and a 4-(trifluoromethyl)phenyl substituent at the 2-position. This structural motif is common in pharmaceuticals and agrochemicals due to the metabolic stability imparted by the trifluoromethyl group .

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

3-methyl-2-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H10F3N/c1-9-3-2-8-17-12(9)10-4-6-11(7-5-10)13(14,15)16/h2-8H,1H3

InChI Key

KEIHSKONMVSODA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide as bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine typically involves the reaction of pyridine derivatives with trifluoromethylated aryl groups. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for further development in medicinal chemistry and agrochemical applications.

Agrochemical Applications

Trifluoromethylpyridines, including 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine, are primarily utilized in the agrochemical sector for their herbicidal and fungicidal properties.

  • Herbicidal Activity : Compounds with trifluoromethyl groups have been shown to exhibit high herbicidal activity against various weed species. For example, derivatives like Fluazifop-butyl have been effective in controlling key weeds in cereal crops such as wheat .
  • Fungicidal Properties : The trifluoromethyl moiety enhances the fungicidal activity of certain compounds. Fluazinam, a well-known fungicide derived from trifluoromethylpyridine, has demonstrated superior efficacy compared to other halogenated compounds .

Pharmaceutical Applications

The pharmaceutical potential of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is underscored by its incorporation into various drug candidates:

  • Antitumoral Agents : Research has indicated that certain trifluoromethylpyridine derivatives exhibit significant antitumoral activity. For instance, compounds derived from this class have been tested against triple-negative breast cancer cell lines, showing promising results in inhibiting cell growth with minimal effects on non-tumorigenic cells .
  • FDA-Approved Drugs : Several drugs containing trifluoromethyl groups have received FDA approval, highlighting their therapeutic relevance. These include analgesics and anti-inflammatory medications that leverage the unique properties of trifluoroacetylated compounds .

Case Study 1: Herbicide Development

A study focused on the synthesis of new herbicides based on trifluoromethylpyridine derivatives demonstrated that these compounds could effectively manage weed populations while being less toxic to crops. The research involved field trials where various concentrations of the synthesized herbicides were applied, resulting in a significant reduction in weed biomass compared to untreated controls.

Compound NameApplication TypeEfficacy (%)Notes
Fluazifop-butylHerbicide85Effective against grass weeds
2,3-Dichloro-5-(trifluoromethyl)pyridineHerbicide90High selectivity

Case Study 2: Antitumoral Activity

In vitro studies assessing the antitumoral effects of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine derivatives revealed that certain compounds inhibited tumor cell proliferation significantly. The most potent derivative exhibited a GI50 value of 13 μM against MDA-MB-231 cells.

Compound IDCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
Compound AMDA-MB-23113Minimal effect
Compound BMDA-MB-46815Minimal effect

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Pyridine/Phenyl) Melting Point (°C) Key Properties/Applications Reference
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine 3-Me, 2-(4-CF₃-Ph) N/A High metabolic stability
4-Trifluoromethyl-2-(4-methylphenyl)pyridine 4-CF₃, 2-(4-Me-Ph) N/A Enhanced electron withdrawal
7g () 3-Me, 2-(4-CF₃O-benzyloxy-Ph) 58.8–61.2 Flexible, lower melting point
3r (Imidazopyridine) Fused imidazole-pyridine N/A Planar rigidity, distinct NMR shifts
UDO () Pyridine-piperazine-CF₃Ph N/A Anti-parasitic activity

Key Findings and Implications

  • Substituent Position : The 3-methyl group on pyridine and para-trifluoromethyl group on phenyl in the target compound create a balanced electronic profile, distinguishing it from analogues with substituents at other positions .
  • Electron Effects : Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, whereas methoxy groups improve solubility but reduce electrophilicity .
  • Structural Complexity : Fused ring systems (e.g., imidazopyridines) offer unique binding modes but may complicate synthesis compared to simpler pyridine derivatives .

Biological Activity

3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is C14H12F3NC_{14}H_{12}F_3N, with a molecular weight of approximately 237.22 g/mol. The compound features a pyridine ring substituted at the 2-position by a 4-(trifluoromethyl)phenyl group and at the 3-position by a methyl group. The trifluoromethyl group is notable for its strong electron-withdrawing properties, which enhance the compound's lipophilicity and facilitate its interaction with biological targets .

Anti-inflammatory and Anticancer Properties

Research indicates that 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine exhibits significant anti-inflammatory and anticancer activities. Its mechanism of action involves modulating the activity of enzymes and receptors due to the enhanced lipophilicity imparted by the trifluoromethyl group. This property enables better membrane penetration, allowing the compound to interact effectively with various molecular targets .

A study highlighted that derivatives containing trifluoromethyl groups generally exhibit improved biological activity compared to their non-fluorinated counterparts. For instance, compounds with similar structural features but lacking the trifluoromethyl group showed reduced efficacy in inhibiting bacterial growth and inflammation .

Selectivity Against Pathogens

The compound has also been explored for its selectivity against specific pathogens. In particular, analogues of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine were tested for antichlamydial activity, demonstrating selective inhibition of Chlamydia trachomatis without affecting host cell viability. This selectivity underscores the potential for developing targeted therapies using this scaffold .

Synthesis Methods

The synthesis of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various methods, including:

  • Conventional Reflux : A traditional method involving heating the reaction mixture under reflux conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields through microwave irradiation.
  • Microwave-Sonication : Combining microwave heating with sonication to further improve synthesis efficiency.

Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine. Comparative studies have shown that:

Compound NameKey FeaturesBiological Activity
3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridineTrifluoromethyl substitutionHigh anti-inflammatory and anticancer activity
4-(Trifluoromethyl)pyridineLacks methyl substitutionLower biological activity
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridineContains amino groupAltered biological profile

The SAR studies indicate that modifications to the aromatic regions can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

  • Antichlamydial Activity : A series of compounds derived from this scaffold were tested against C. trachomatis, revealing promising results in inhibiting bacterial growth while maintaining low toxicity towards mammalian cells .
  • Antitumor Potential : Another study evaluated thieno[3,2-b]pyridine derivatives, which included similar structural features as 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine. These derivatives exhibited significant antitumor activity against breast cancer cell lines while showing minimal cytotoxicity towards non-tumorigenic cells .

Q & A

Q. What are the key challenges in synthesizing 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step processes, including halogenation, trifluoromethylation, and cross-coupling reactions. Key challenges include:

  • Regioselectivity : Ensuring substitution occurs at the correct position on the pyridine ring. For example, chlorination steps must avoid over-halogenation, as seen in similar pyridine derivatives .
  • Trifluoromethyl Group Introduction : The electron-withdrawing nature of the trifluoromethyl group complicates its incorporation. Methods such as Ullmann coupling or transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) are often employed .
  • Reaction Optimization : Ultrasound-assisted iodination or tert-butyl hydroperoxide-mediated reactions can improve yields and reduce side products, as demonstrated in related imidazo[1,2-a]pyridine syntheses .

Q. Which analytical techniques are most effective for characterizing 3-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine?

Critical techniques include:

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR are essential for confirming regiochemistry and substituent positions. For instance, 13C^{13}\text{C} NMR data (δ ~120–150 ppm) can distinguish trifluoromethyl carbons and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with exact mass analysis (e.g., m/z 262.0388 or 296.0676) ensures molecular formula validation .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for assessing purity, particularly for intermediates prone to byproducts .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, trifluoromethyl groups exhibit distinct 19F^{19}\text{F} NMR signals (δ -60 to -70 ppm) .
  • Isotopic Labeling : Use deuterated solvents or 15N^{15}\text{N}-labeled precursors to resolve overlapping peaks in crowded spectral regions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

  • Electronic Effects : The strong electron-withdrawing nature of the -CF3_3 group reduces electron density on the pyridine ring, slowing nucleophilic substitution but enhancing electrophilic aromatic substitution at meta/para positions. Computational studies (e.g., Fukui indices) can predict reactive sites .
  • Steric Hindrance : The bulky -CF3_3 group may hinder coupling reactions, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed steps to improve efficiency .

Q. How can computational modeling guide the design of derivatives for material science applications?

  • DFT Studies : Calculate HOMO-LUMO gaps to predict optoelectronic properties. For example, similar pyridine derivatives in OLEDs exhibit blue-shifted emissions due to electron-deficient substituents .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for agrochemical or pharmaceutical testing .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

  • Metabolic Profiling : Use liver microsome assays to identify reactive metabolites. Derivatives with hydrolyzable groups (e.g., esters) reduce bioaccumulation risks .
  • Structure-Activity Relationship (SAR) : Modify the phenyl or methyl groups to balance potency and cytotoxicity, as seen in insecticidal carboxamides .

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